[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
N,N-Dimethylguanosine 5’-Monophosphate is a purine ribonucleoside 5’-monophosphate that features N,N-dimethylguanine as its nucleobase This compound is a derivative of guanosine 5’-monophosphate, where the guanine base is dimethylated at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylguanosine 5’-Monophosphate typically involves the methylation of guanosine 5’-monophosphate. The reaction is carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions often include an aqueous or organic solvent system, and the reaction is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N,N-Dimethylguanosine 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylguanosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobase, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, amines, and other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the nucleobase or the phosphate group.
Reduction: Reduced forms of the nucleobase or the phosphate group.
Substitution: Substituted derivatives at the nucleobase or the phosphate group.
Scientific Research Applications
N,N-Dimethylguanosine 5’-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside and nucleotide chemistry, including reaction mechanisms and synthesis.
Biology: Investigated for its role in RNA modification and its potential effects on RNA stability and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N,N-Dimethylguanosine 5’-Monophosphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethylguanosine 5’-Monophosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Guanosine 5’-Monophosphate: Lacks the dimethylation at the nitrogen atoms, resulting in different chemical and biological properties.
N2-Methylguanosine 5’-Monophosphate: Contains a single methyl group, leading to distinct reactivity and interactions.
N2,N2-Dimethylguanosine 5’-Monophosphate(1-) Residue: An anionic form of the compound, which can exhibit different solubility and reactivity characteristics .
N,N-Dimethylguanosine 5’-Monophosphate stands out due to its unique dimethylation, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H18N5O8P |
---|---|
Molecular Weight |
391.27 g/mol |
IUPAC Name |
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7?,8?,11-/m1/s1 |
InChI Key |
IWJFVRMOIKWYNZ-VTFQDDHLSA-N |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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